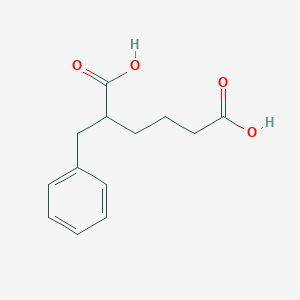
2-Benzylhexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylhexanedioic acid is an organic compound with the molecular formula C13H16O4. It is a derivative of hexanedioic acid, where a benzyl group is attached to the second carbon of the hexanedioic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzylhexanedioic acid can be synthesized through several methods. One common approach involves the alkylation of hexanedioic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylhexanedioic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) and benzyl bromide (C6H5CH2Br) under reflux.
Major Products Formed
Oxidation: 2-Carboxyhexanedioic acid.
Reduction: 2-Benzylhexanediol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzylhexanedioic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzylhexanedioic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in carboxylic acid metabolism. The benzyl group can enhance the compound’s affinity for certain enzymes, leading to increased reactivity and specificity . The pathways involved include oxidation-reduction reactions and esterification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Contains a benzyl group but lacks the carboxylic acid functionality.
2-Phenylhexanedioic acid: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical properties.
Uniqueness
2-Benzylhexanedioic acid is unique due to the presence of both the benzyl group and the hexanedioic acid chain. This combination imparts distinct chemical properties, making it useful in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
22935-14-4 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-benzylhexanedioic acid |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-4-7-11(13(16)17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
CZICSOZHJCBPNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


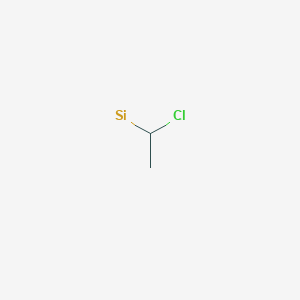

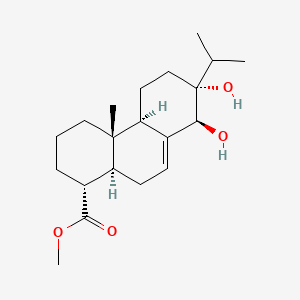
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

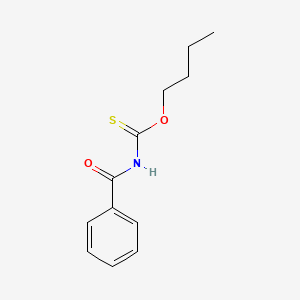
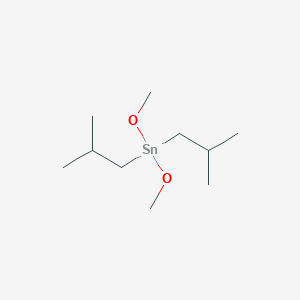
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
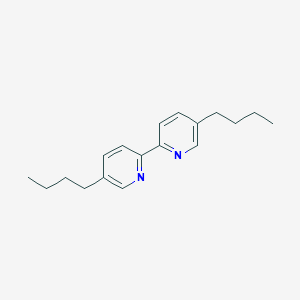
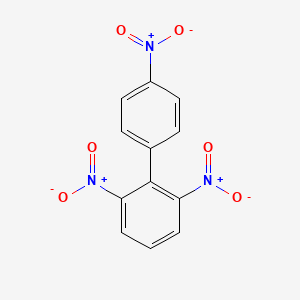
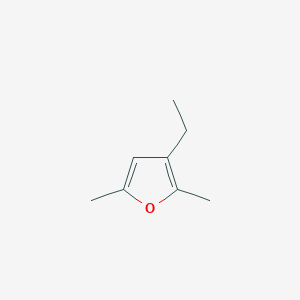

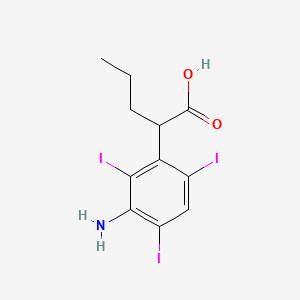
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
